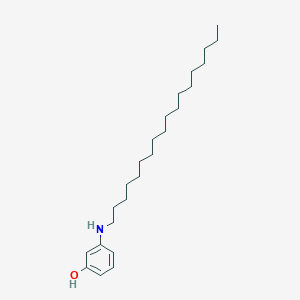
3-(Octadecylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Octadecylamino)phenol: is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is particularly notable for its long octadecyl chain, which imparts unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octadecylamino)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with octadecylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the substitution process . The general reaction scheme can be represented as follows:
[ \text{C}6\text{H}4\text{OHX} + \text{C}{18}\text{H}{37}\text{NH}_2 \rightarrow \text{C}6\text{H}4\text{OHNH}\text{C}{18}\text{H}{37} + \text{HX} ]
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Octadecylamino)phenol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Na₂Cr₂O₇, KMnO₄, acidic conditions.
Reduction: NaBH₄, mild conditions.
Substitution: HNO₃ (nitration), H₂SO₄ (sulfonation), Cl₂/Br₂ (halogenation).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Octadecylamino)phenol is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs with antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its long alkyl chain provides desirable properties such as hydrophobicity and surface activity .
Mecanismo De Acción
The mechanism of action of 3-(Octadecylamino)phenol involves its interaction with cellular membranes and proteins. The long octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the phenolic group can interact with proteins, leading to denaturation and inhibition of enzymatic activity . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
Phenol: The parent compound with a simple hydroxyl group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with a hexyl chain, used as an antiseptic.
Butylated Hydroxytoluene (BHT): A phenolic antioxidant used in food preservation.
Uniqueness: 3-(Octadecylamino)phenol is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring surface activity and membrane disruption .
Propiedades
Número CAS |
63966-09-6 |
|---|---|
Fórmula molecular |
C24H43NO |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
3-(octadecylamino)phenol |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-23-19-18-20-24(26)22-23/h18-20,22,25-26H,2-17,21H2,1H3 |
Clave InChI |
HKPCGLYPADCMJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


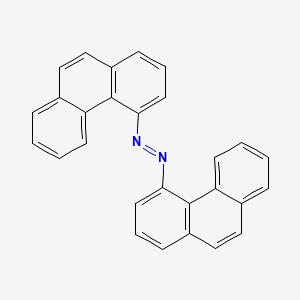
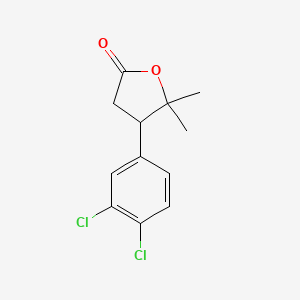
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
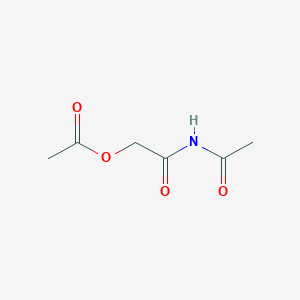
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
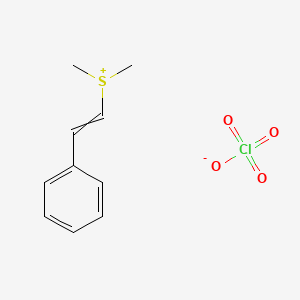
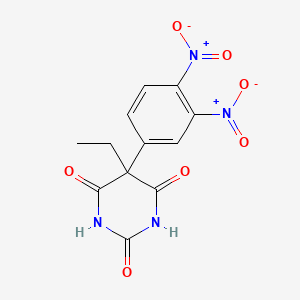
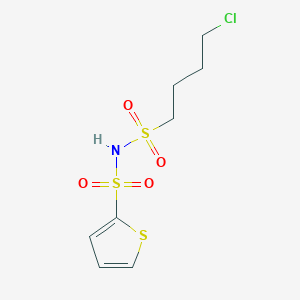
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
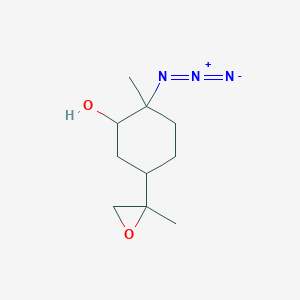
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
